molecular formula C7H11N3O2 B1453275 1-Butyl-4-nitropyrazole CAS No. 1240574-64-4

1-Butyl-4-nitropyrazole

Cat. No. B1453275
CAS RN: 1240574-64-4
M. Wt: 169.18 g/mol
InChI Key: CQFDLUGTBUUXMU-UHFFFAOYSA-N
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Description

1-Butyl-4-nitropyrazole is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is used in research and development under the supervision of technically qualified individuals .


Synthesis Analysis

The synthesis of nitropyrazoles, such as 1-Butyl-4-nitropyrazole, often involves the nitration reaction of pyrazole with mixed acid . This process is followed by continuous quenching, neutralization, extraction, and separation . The final product is obtained with a high yield and purity . Various synthesis methods have been reported, including the use of nitric acid and sulfuric acid as nitration agents, rearrangement in sulfuric acid, and preparation in tetrahydrofuran solution with 4-iodopyrazole as raw material .


Molecular Structure Analysis

The molecular structure of 1-Butyl-4-nitropyrazole is represented by the InChI code 1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 .


Chemical Reactions Analysis

The decomposition of nitropyrazoles, including 1-Butyl-4-nitropyrazole, has been studied using time-resolved pulsed photoacoustic spectroscopy . The NO molecule is observed as an initial decomposition product from all nitropyrazoles subsequent to UV excitation .

Scientific Research Applications

Energetic Materials Synthesis

1-Butyl-4-nitropyrazole is utilized in the synthesis of energetic materials due to its high nitrogen content and energy density. These materials are crucial in the development of explosives, propellants, and pyrotechnics . The compound’s stability and low sensitivity make it an ideal candidate for creating high-performance heat-resistant explosives .

Pharmaceutical Intermediates

In the pharmaceutical industry, 1-Butyl-4-nitropyrazole serves as an intermediate for the synthesis of various drugs. Its structural properties allow for the creation of compounds with potential medicinal benefits, particularly in the development of new therapeutic agents .

Pesticide Synthesis

The compound is also significant in the agricultural sector, where it acts as an intermediate in the synthesis of pesticides. Its role in the production of agrochemicals helps in controlling pests and improving crop yields .

Material Science

1-Butyl-4-nitropyrazole finds applications in material science, particularly in the creation of novel materials with specific energetic properties. It contributes to the development of melt-castable explosives with desirable thermal properties .

Environmental Science

In environmental science, the compound’s derivatives are explored for their potential in eco-friendly applications. Researchers aim to develop high power, low sensitivity compounds that minimize environmental impact .

Industrial Processes

The chemical’s role in industrial processes includes its use in continuous-flow synthesis, which is a method that enhances the efficiency and safety of chemical production. This approach is particularly valuable in the large-scale production of intermediates for various applications .

Analytical Chemistry

1-Butyl-4-nitropyrazole is relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and properties facilitate accurate measurement and analysis .

Biochemistry

Lastly, in biochemistry, the compound’s derivatives are studied for their interactions with biological systems. Understanding these interactions can lead to insights into the design of bioactive molecules and the development of biochemical tools .

Safety and Hazards

1-Butyl-4-nitropyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-butyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFDLUGTBUUXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-nitropyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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